molecular formula C4H4BrN3O B2552227 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 1306610-18-3

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No. B2552227
CAS RN: 1306610-18-3
M. Wt: 190
InChI Key: ZAGHQOSAQGPZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the CAS Number: 1306610-18-3 . It has a molecular weight of 190 and its IUPAC name is 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde and similar compounds often involves reactions with butyllithium at low temperatures . The resulting lithiated derivatives are then quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde consists of a triazole ring with a bromine atom at the 5th position, a methyl group at the 2nd position, and a carbaldehyde group at the 4th position .


Chemical Reactions Analysis

In chemical reactions, 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde and similar compounds are known to react with butyllithium at low temperatures . The resulting lithiated derivatives can then be quenched with various reagents to yield the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has a density of 2.0±0.1 g/cm^3 . Its boiling point is 307.1±45.0 °C at 760 mmHg . It has a molar refractivity of 36.7±0.5 cm^3 and a polar surface area of 48 Å^2 .

Scientific Research Applications

Biological Studies and Target Identification

Safety and Hazards

The safety information available indicates that 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The future directions for the research and development of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the synthesis of various 4-azidotriazoles from highly unstable compounds that eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 could be an area of interest .

properties

IUPAC Name

5-bromo-2-methyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGHQOSAQGPZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

CAS RN

1306610-18-3
Record name 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.